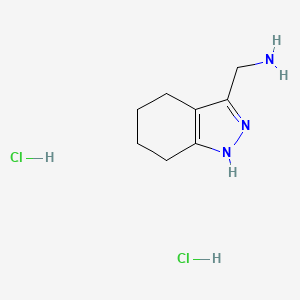
2-(3,5-dimethylphenoxy)-N-(phenylcarbamoyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-Dimethylphenoxy)-N-(phenylcarbamoyl)propanamide, also known as 2-(3,5-DMPA), is a synthetic compound with a wide range of applications in scientific research. It is used in a variety of experiments due to its unique properties, such as its ability to act as both a nucleophile and an electrophile. This compound has been studied extensively and is now widely used in the laboratory.
Scientific Research Applications
Analytical Chemistry Applications
High Performance Liquid Chromatography (HPLC) for Substance Detection Research has demonstrated the use of HPLC coupled with tandem mass spectrometry (MS/MS) for the detection and quantification of psychoactive substances in biological samples. This methodology can potentially be adapted for analyzing compounds like 2-(3,5-dimethylphenoxy)-N-(phenylcarbamoyl)propanamide in toxicological studies or pharmacokinetic analyses (Poklis et al., 2014).
Chemical Synthesis and Modification
Preparation of Phosphine Oxides A study on the preparation of (carbamoylaminophenoxymethyl)-dimethylphosphine oxides and corresponding thiocarbamoyl derivatives showcases the synthetic versatility of phenoxymethyl and carbamoyl functionalities in organic chemistry. Such methodologies could be relevant for the synthesis or functionalization of this compound, especially in creating novel derivatives with potential biological activity or material applications (Varbanov et al., 2000).
Material Science and Chiral Applications
Chiral Recognition Materials Research into cellulose derivatives for chromatography highlights the development of materials with specific chiral recognition abilities. Cellulose 3,5-dimethylphenylcarbamate, for instance, has been immobilized onto silica gel to create a chiral packing material (CPM) for high-performance liquid chromatography (HPLC). This suggests that compounds like this compound could be investigated for their potential in chiral separation technologies or as components of chiral recognition systems (Ikai et al., 2006).
Pharmacological Research
Antidepressant Agents Development Studies exploring the synthesis and evaluation of novel compounds for antidepressant activity indicate the importance of structural modifications in achieving desired pharmacological profiles. For example, the exploration of substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents underscores the ongoing search for compounds with improved efficacy and reduced side effects. The structural motif present in this compound could be of interest in designing new pharmacologically active molecules (Clark et al., 1979).
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(phenylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-9-13(2)11-16(10-12)23-14(3)17(21)20-18(22)19-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRDRXEHVIQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2575425.png)
![1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2575426.png)
![4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol](/img/structure/B2575427.png)
![(1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B2575428.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2575431.png)





![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzamide](/img/structure/B2575443.png)
![(E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2575444.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2575447.png)